
Amitriptynol
Overview
Description
5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . It is also known by its synonym, amitriptynol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol involves several steps. One common synthetic route includes the reaction of dibenzosuberone with 3-dimethylaminopropylmagnesium bromide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Chemical Reactions Analysis
5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:
Scientific Research Applications
Antidepressant Efficacy
Amitriptynol's role as an antidepressant is well-documented. It has been shown to be effective in treating major depressive disorder and anxiety disorders. A meta-analysis of randomized controlled trials indicated that this compound has a favorable response rate compared to other antidepressants, with a notable number of patients experiencing significant improvement in depressive symptoms .
Table 1: Comparative Efficacy of this compound in Depression
Study Type | Sample Size | Response Rate (%) | P-Value |
---|---|---|---|
RCT | 125 | 20% | <0.05 |
Meta-Analysis | 82 | 2.4% higher than control TCAs | N/A |
Neuropathic Pain Management
This compound is frequently used off-label for neuropathic pain conditions such as diabetic neuropathy and post-herpetic neuralgia. Studies have demonstrated its effectiveness in reducing pain intensity and improving quality of life in patients suffering from these chronic pain syndromes. For instance, a retrospective cohort study involving headache patients showed that approximately 75% reported improvement with low-dose this compound .
Table 2: Efficacy in Neuropathic Pain Conditions
Condition | Improvement Rate (%) | Dosage Range (mg) |
---|---|---|
Diabetic Neuropathy | 70% | 10-50 |
Post-Herpetic Neuralgia | 65% | 25-100 |
Gastrointestinal Disorders
Recent studies have explored the use of this compound in treating irritable bowel syndrome (IBS). A large-scale trial demonstrated that patients receiving low-dose this compound experienced significant improvements in IBS symptoms compared to those on placebo, highlighting its potential as a treatment option for gastrointestinal disorders .
Table 3: this compound's Impact on IBS Symptoms
Symptom Improvement Measure | This compound Group (Mean Change) | Placebo Group (Mean Change) |
---|---|---|
IBS-SSS Score | -27.0 | -7.1 |
Neurodegenerative Diseases
Emerging research suggests that this compound may influence neurodegenerative disease pathways through its effects on autophagy and neuroinflammation. Studies indicate that it interferes with autophagic flux, potentially providing insights into its neuroprotective properties . This aspect warrants further investigation to establish a clear link between this compound and neurodegenerative disease outcomes.
Mechanism of Action
The mechanism of action of 5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol involves its interaction with various molecular targets. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and behavior . The compound also interacts with various receptors and ion channels, modulating their activity and contributing to its overall pharmacological profile .
Comparison with Similar Compounds
5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol is similar to other compounds such as:
Amitriptyline: Both compounds share a similar chemical structure and mechanism of action, but amitriptyline is used clinically as an antidepressant.
Cyclobenzaprine: This compound is structurally related and is used as a muscle relaxant.
Nortriptyline: Another structurally similar compound, used as an antidepressant.
The uniqueness of 5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol lies in its specific chemical structure and its primary use in research rather than clinical applications .
Biological Activity
Amitriptynol, a metabolite of the tricyclic antidepressant amitriptyline, has garnered attention for its diverse biological activities, particularly in the context of neurological and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and emerging research findings.
This compound exhibits several mechanisms that contribute to its biological activity:
- Neurotransmitter Modulation : this compound is known to inhibit the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft. This action aligns with the monoamine hypothesis of depression, which posits that increased levels of these neurotransmitters can alleviate depressive symptoms .
- Anti-inflammatory Effects : In vitro studies indicate that this compound possesses anti-inflammatory properties by modulating immune responses. It reduces the frequency of pro-inflammatory cytokines and alters T cell activation profiles, which may be beneficial in conditions characterized by neuroinflammation .
- Neurotrophic Activity : this compound has been shown to influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). These factors are crucial for neuronal survival and plasticity, suggesting that this compound may promote neuroprotection and recovery in neurodegenerative conditions .
- GABAergic Transmission : Recent studies have indicated that this compound can decrease GABAergic transmission in specific brain regions, which may contribute to its sedative effects at therapeutic concentrations .
Therapeutic Applications
This compound is primarily utilized in treating various neurological disorders:
- Neuropathic Pain : this compound has been effective in managing chronic neuropathic pain conditions by modulating pain pathways and reducing inflammation .
- Depression and Anxiety Disorders : As a metabolite of amitriptyline, it retains antidepressant properties and is used in clinical settings for mood disorders .
- Antimicrobial Activity : Emerging research suggests that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a potential avenue for treating infections .
Case Studies
-
Chronic Neuropathic Pain Management :
- A study involving patients with chronic neuropathic pain demonstrated that 9 out of 16 participants experienced over a 30% reduction in pain after treatment with this compound. The study highlighted significant changes in cerebrospinal fluid (CSF) cytokine profiles, indicating an immunomodulatory effect associated with pain relief .
- Antibacterial Efficacy :
Data Tables
Q & A
Basic Research Questions
Q. How should preclinical studies on amitriptyline’s neurotoxicity be designed to ensure reproducibility and translational relevance?
- Methodological Answer : Preclinical neurotoxicity studies should employ dose-response experiments using established mammalian models (e.g., rat sciatic nerve applications) to assess histopathological changes and functional deficits . Protocols must align with ICH guidelines for experimental rigor, including control groups (vehicle and positive controls) and standardized outcome measures (e.g., nerve conduction velocity, axonal degeneration scores) . Data should be recorded in structured tables detailing dose levels, time points, and quantitative pathology metrics (e.g., percentage of myelinated fiber loss) .
Q. What validated scales are appropriate for assessing amitriptyline’s antidepressant efficacy in clinical trials?
- Methodological Answer : Use clinician-administered scales like the Hamilton Rating Scale for Depression (HRS) or the Montgomery-Åsberg Depression Rating Scale (MADRS), which are sensitive to treatment effects and correlate with overall severity . Ensure inter-rater reliability by training assessors using standardized interview protocols. Trials should include placebo arms and blinded randomization to minimize bias. Statistical analysis must account for baseline severity and comorbid conditions, with outcomes reported as mean score reductions ± confidence intervals .
Q. How can researchers address variability in amitriptyline’s pharmacokinetic data across studies?
- Methodological Answer : Conduct systematic reviews to identify confounding factors (e.g., CYP2D6 polymorphism, age-related metabolism differences). Use population pharmacokinetic modeling to quantify inter-individual variability and adjust dosing regimens in subsequent trials. Report raw data (e.g., plasma concentration-time curves) alongside processed metrics (AUC, half-life) in supplementary materials .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in amitriptyline’s efficacy for neuropathic pain?
- Methodological Answer : Address heterogeneity by stratifying patient cohorts based on pain etiology (e.g., diabetic neuropathy vs. post-herpetic neuralgia). Employ multimodal assessment: combine quantitative sensory testing (QST) with patient-reported outcomes (e.g., Neuropathic Pain Symptom Inventory). Meta-analyses should use random-effects models to account for variability in trial design . For preclinical contradictions, compare neurotoxicity thresholds across species (e.g., rat vs. primate models) .
Q. How can mechanistic studies elucidate amitriptyline’s dual neurotoxic and analgesic effects?
- Methodological Answer : Use transcriptomic profiling (RNA-seq) of dorsal root ganglia post-treatment to identify differentially expressed genes (e.g., ion channels, inflammatory mediators). Validate findings with in vitro models (e.g., primary neuron cultures exposed to amitriptyline at 1–10 µM). Correlate molecular changes with behavioral outcomes (e.g., mechanical allodynia) and histopathology .
Q. What strategies mitigate confounding bias in retrospective analyses of amitriptyline’s long-term safety?
- Methodological Answer : Apply propensity score matching to balance cohorts for age, comorbidities, and concurrent medications. Use sensitivity analyses to test robustness against unmeasured confounders. Leverage pharmacovigilance databases (e.g., FAERS) with disproportionality metrics (e.g., reporting odds ratios) to detect adverse event signals .
Q. Data Presentation and Analysis
Q. How should researchers present contradictory efficacy data in amitriptyline studies?
- Methodological Answer : Use forest plots to visualize effect sizes across trials, highlighting heterogeneity (I² statistic). Supplement with subgroup analyses (e.g., tricyclic antidepressants vs. SNRIs). For preclinical data, provide raw measurements (e.g., nerve injury scores) and processed metrics (e.g., % recovery) in appendices .
Q. What statistical methods are optimal for analyzing dose-dependent neurotoxicity?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log-logistic models) to estimate ED₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²). For histopathological data, apply non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions are violated .
Q. Ethical and Regulatory Considerations
Q. How to design ethical trials for vulnerable populations (e.g., geriatric patients) using amitriptyline?
- Methodological Answer : Follow ICH E7 guidelines for geriatric populations, including reduced initial doses and frequent safety monitoring. Obtain informed consent using simplified protocols with visual aids. Publish adverse event data transparently, categorizing severity using CTCAE criteria .
Q. What documentation is critical for regulatory compliance in amitriptyline research?
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQUXZPOPTSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151214 | |
Record name | Amitriptynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-03-1 | |
Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amitriptynol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitriptynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMITRIPTYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.